molecular formula C11H12N4O3S B3405869 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE CAS No. 15814-10-5

4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE

Cat. No.: B3405869
CAS No.: 15814-10-5
M. Wt: 280.31 g/mol
InChI Key: RZYKVRGRXIZFKY-UHFFFAOYSA-N
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Description

4-Nitro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide is a synthetic organic compound characterized by a benzamide core substituted with a nitro group and a thiourea functionality incorporating a prop-2-en-1-yl (allyl) group. This specific molecular architecture, featuring both benzamide and thiourea motifs, is of significant interest in medicinal chemistry and chemical biology. While direct biological data for this precise molecule is not currently available in the public domain, structural analogs, particularly those based on the 4-nitrobenzamide scaffold and N-(carbamothioyl)benzamide derivatives, are frequently investigated for their potential as inhibitors of various biological targets . For instance, related 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been explored as novel microRNA-21 inhibitors, demonstrating the relevance of this chemical class in oncological research . The presence of the thiourea group is particularly noteworthy, as it can serve as a key pharmacophore for molecular recognition, often engaging in hydrogen bonding with target proteins . The reactive allyl group may also provide a handle for further chemical modification or conjugation. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for high-throughput screening campaigns to uncover new bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(4-nitrobenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-2-7-12-11(19)14-13-10(16)8-3-5-9(6-4-8)15(17)18/h2-6H,1,7H2,(H,13,16)(H2,12,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYKVRGRXIZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-nitroaniline with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-amino-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide.

    Reduction: Formation of 4-nitro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The prop-2-en-1-yl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Nitro Group Position Source
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE C₁₁H₁₁N₅O₃S 293.30 (estimated) Allyl carbamothioyl amino, para-nitro Para (4-nitro) N/A
4-AMINO-N-[2-(DIETHYLAMINO)ETHYL]-2-METHOXY-5-NITROBENZAMIDE (CAS 4093-42-9) C₁₄H₂₂N₄O₄ 326.36 Diethylamino ethyl, methoxy, 5-nitro Meta (5-nitro) chem960.com
4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE C₁₄H₁₁ClN₂O₄ 306.71 Chloro, methoxy, 2-nitro Ortho (2-nitro) Sigma-Aldrich

Key Observations:

Substituent Diversity: The target compound features a thiourea-linked allyl group, which is rare in the analogs listed. This group may confer distinct steric and electronic properties, influencing interactions with biological targets or materials . In contrast, the diethylamino ethyl group in CAS 4093-42-9 introduces a tertiary amine, enhancing solubility in polar solvents, while the chloro substituent in the Sigma-Aldrich compound may increase lipophilicity .

The meta-nitro (5-nitro) and ortho-nitro (2-nitro) positions in analogs may alter resonance effects and steric hindrance, impacting reactivity and binding affinity .

Molecular Weight and Functionalization :

  • The target compound has a lower molecular weight (estimated 293.30 g/mol) compared to the other analogs, primarily due to its simpler substituents. This could enhance bioavailability in pharmaceutical contexts.

Methodological Considerations in Structural Analysis

Structural comparisons rely heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . For example:

  • SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing thiourea linkages in the target compound with amide groups in analogs .
  • WinGX facilitates overlay studies to assess steric differences, such as the allyl group’s spatial footprint versus bulkier diethylamino ethyl chains .

Biological Activity

4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-angiogenesis. This article aims to summarize the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a nitro group, a prop-2-en-1-yl carbamothioyl moiety, and an amide linkage. Its molecular formula is C₁₃H₁₄N₄O₂S, and it has a molecular weight of approximately 286.34 g/mol.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, research highlighted the synthesis of various benzamide derivatives that showed effective inhibition of cancer cell proliferation and induced apoptosis in vitro. Among these, 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE was evaluated for its potential to interfere with cancer cell signaling pathways, particularly those involved in angiogenesis and DNA replication.

Case Study: Anti-Angiogenic Activity
A notable study employed the chick chorioallantoic membrane (CAM) model to evaluate the anti-angiogenic effects of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE. The results indicated a marked reduction in blood vessel formation compared to control groups, suggesting that this compound effectively inhibits angiogenesis—a critical process in tumor growth and metastasis .

DNA Cleavage Studies

The compound's interaction with DNA was assessed through gel electrophoresis assays. It was found that 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE could bind to DNA and induce cleavage, which is a desirable property for anticancer agents as it can lead to the disruption of cancer cell replication .

The mechanism through which 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE exerts its biological effects appears to involve:

  • Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it starves tumors of necessary nutrients.
  • DNA Interaction : The ability to cleave DNA suggests a direct action on genetic material, leading to cell death in rapidly dividing cancer cells.

Data Summary

PropertyFindings
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight286.34 g/mol
Anti-Angiogenic ActivitySignificant reduction in blood vessel formation in CAM model
DNA CleavageInduced cleavage observed in gel electrophoresis assays

Q & A

Q. What are the optimal synthetic routes for 4-nitro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide, and how can reaction yields be improved?

The synthesis typically involves sequential functionalization of the benzamide core. A nitro group is introduced via nitration of the benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄). The allyl carbamothioyl moiety is then appended through a thiourea coupling reaction, requiring precise stoichiometric ratios of prop-2-en-1-yl isothiocyanate and a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM. Yield optimization relies on temperature control (0–5°C during nitration, room temperature for coupling) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

  • NMR (¹H/¹³C): Critical for confirming the allyl group’s vinyl protons (δ 5.1–5.8 ppm) and carbamothioyl NH signals (δ 9–10 ppm).
  • FT-IR: Identifies the nitro group (asymmetric stretch ~1520 cm⁻¹) and thiourea C=S stretch (~1250 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, particularly the loss of the allyl group (m/z ~55) .

Q. How should researchers address discrepancies in elemental analysis data for this compound?

Discrepancies often arise from incomplete purification or hygroscopicity. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity. For hygroscopic samples, elemental analysis should be performed immediately after drying under vacuum (24 hrs, 40°C) .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data inconsistencies during structural refinement?

Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning. For ambiguous electron density (e.g., disordered allyl groups), apply restraints to bond lengths and angles. Validate refinement with the WinGX/ORTEP suite for graphical analysis of thermal ellipsoids and hydrogen bonding .

Q. How can computational methods elucidate the compound's interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Model the thiourea moiety’s hydrogen bonding with enzyme active sites (e.g., kinases or HDACs).
  • MD Simulations (GROMACS): Simulate stability of the nitro group’s electrostatic interactions in aqueous environments (TIP3P water model).
  • QM/MM: Study nitro reduction pathways, a potential metabolic activation mechanism .

Q. What experimental design considerations are critical for assessing the compound's redox behavior?

Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) at scan rates ≥100 mV/s can detect nitro group reduction peaks (~-0.5 V vs. Ag/AgCl). Use controlled-potential electrolysis to isolate reduction intermediates. Cross-validate with EPR spectroscopy to detect radical species .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be interpreted across studies?

Variability often stems from assay conditions (e.g., DMSO concentration affecting solubility). Standardize protocols:

  • Use ≤1% DMSO in cell-based assays.
  • Pre-saturate solutions to avoid precipitation.
  • Include positive controls (e.g., known HDAC inhibitors for epigenetic activity comparisons) .

Q. Why do crystallographic studies report differing hydrogen-bonding networks for this compound?

Polymorphism and solvent inclusion (e.g., water or ethanol in the lattice) alter packing motifs. Perform multiple crystallizations with varying solvent systems and analyze via PXRD to identify polymorphic forms .

Methodological Tables

Table 1: Key Refinement Parameters for SHELXL

ParameterValue/SettingPurpose
TWIN BASF 0.25–0.35Corrects for twinning
ISOR 0.01Restrains thermal motion
SIMU 0.02Smoothes anisotropic displacement
R1/wR2 <5%/<12%Convergence criteria
Adapted from Sheldrick (2015) .

Table 2: Common Side Reactions in Synthesis

Reaction StepSide ProductMitigation Strategy
NitrationDinitro derivativesLimit HNO₃ equivalence (1.1 eq)
Thiourea CouplingIsocyanate oligomersUse excess benzamide (1.5 eq)
Based on synthetic protocols in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE
Reactant of Route 2
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4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE

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